molecular formula C21H27NO4 B2581402 2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide CAS No. 1396847-90-7

2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

Cat. No.: B2581402
CAS No.: 1396847-90-7
M. Wt: 357.45
InChI Key: PDCSCRMZRQRJFU-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to aromatic rings, as well as a hydroxy group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide can be achieved through a multi-step process involving the following key steps:

  • Formation of the Ethoxyphenyl Intermediate

    • Starting with 4-ethoxybenzaldehyde, a Grignard reaction with methylmagnesium bromide can be performed to obtain 4-ethoxyphenylmethanol.
    • Oxidation of 4-ethoxyphenylmethanol using an oxidizing agent such as pyridinium chlorochromate (PCC) yields 4-ethoxybenzaldehyde.
  • Formation of the Methoxyphenyl Intermediate

    • 4-methoxybenzaldehyde can be subjected to a similar Grignard reaction with isobutylmagnesium bromide to form 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol.
    • This intermediate can then be converted to the corresponding acetamide through reaction with acetic anhydride.
  • Coupling of Intermediates

    • The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent or potassium permanganate.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate, PCC.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy, methoxy, and acetamide groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-[2-hydroxy-3-(4-ethoxyphenyl)-2-methylpropyl]acetamide
  • 2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propionamide
  • 2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]butyramide

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-4-26-19-11-5-16(6-12-19)13-20(23)22-15-21(2,24)14-17-7-9-18(25-3)10-8-17/h5-12,24H,4,13-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCSCRMZRQRJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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